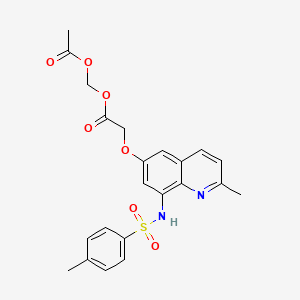

Zinquin AM ester

描述

Zinquin AM ester is a lipophilic, cell-permeant fluorescent probe widely used to detect intracellular labile zinc ions (Zn²⁺). Upon entering cells, its acetoxymethyl (AM) ester group is cleaved by cytosolic esterases, releasing the negatively charged Zinquin free acid, which binds Zn²⁺ and exhibits fluorescence. This retention mechanism ensures prolonged intracellular zinc monitoring . Typical loading concentrations range from 5–40 µM, with incubation times of 15–30 minutes at 37°C, though optimization is required for specific cell types . Its excitation/emission maxima are 350/460 nm, making it suitable for UV-excited fluorescence microscopy .

属性

分子式 |

C22H22N2O7S |

|---|---|

分子量 |

458.5 g/mol |

IUPAC 名称 |

acetyloxymethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate |

InChI |

InChI=1S/C22H22N2O7S/c1-14-4-8-19(9-5-14)32(27,28)24-20-11-18(10-17-7-6-15(2)23-22(17)20)29-12-21(26)31-13-30-16(3)25/h4-11,24H,12-13H2,1-3H3 |

InChI 键 |

BQPOGHLPUDKWHR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)OCOC(=O)C)C=CC(=N3)C |

产品来源 |

United States |

准备方法

Core Synthetic Pathway

This compound (ethyl ester of Zinquin acid) is synthesized through esterification of the carboxylic acid group in Zinquin acid. The parent compound, Zinquin acid ([[2-Methyl-8-[[(4-methylphenyl)sulfonyl]amino]-6-quinolinyl]oxy]acetic acid), undergoes reaction with ethyl alcohol in the presence of a halogenating agent such as pivaloyl chloride or tosyl chloride. This one-pot reaction avoids unstable intermediates like mixed acid anhydrides, which are prone to disproportionation. The reaction is typically conducted in organic solvents such as methylene chloride or tetrahydrofuran at temperatures between -5°C and 5°C to minimize side reactions.

Key Reagents and Conditions

- Carboxylic Acid Substrate : Zinquin acid (C₁₉H₁₈N₂O₅S, MW 386.42).

- Esterification Reagents : Ethanol, halogenating agents (e.g., pivaloyl chloride), and tertiary amines (e.g., triethylamine) to neutralize HCl byproducts.

- Stoichiometry : A 1:1.3 molar ratio of Zinquin acid to ethyl alcohol ensures complete conversion, with excess halogenating agent (1.3 equivalents) to drive the reaction.

The product, this compound (C₂₁H₂₂N₂O₅S, MW 414.47), is obtained as colorless crystals after recrystallization from dichloromethane/light petroleum, with a melting point of 111–113°C.

Purification and Isolation Techniques

Gel Filtration Chromatography

Crude this compound is purified using Sephadex G-50 or G-75 columns eluted with degassed Tris-Cl buffer (pH 7.4). This method separates the ester from unreacted Zinquin acid and halogenating agents, with fluorescence monitoring (excitation 368 nm, emission 490 nm) confirming Zn²⁺-bound fractions.

Ion Exchange Chromatography

Further purification employs Macro-Prep DEAE columns with a 0–500 mM NaCl gradient in Tris-Cl buffer (pH 8.0). This step removes residual N-hydroxysuccinimide byproducts, which are common in active ester synthesis. The conductivity of the eluent is adjusted to match the starting buffer to ensure optimal ion exchange.

Analytical Characterization

Spectroscopic Validation

Physicochemical Properties

- pKa Values : The sulfonamide proton (pKa 9.32) and quinoline nitrogen (pKa < 2) dictate pH-dependent solubility.

- Partition Coefficient (logP) : 3.1 ± 0.2, indicating high lipid membrane permeability.

Applications in Zinc Biochemistry Research

Intracellular Zinc Imaging

This compound enables real-time visualization of labile Zn²⁺ pools in neurons and pancreatic β-cells, with a detection limit of 0.1 µM. Confocal microscopy reveals Zn²⁺ fluxes during apoptosis and synaptic transmission.

Interaction with Zn-Proteomes

Titration experiments demonstrate that this compound binds to Zn²⁺-metalloproteins like carbonic anhydrase and alkaline phosphatase with dissociation constants (Kd) of 1.2–3.5 µM. Gel filtration elution profiles show distinct fluorescent peaks corresponding to protein-bound and free Zn²⁺.

化学反应分析

Types of Reactions

Zinquin AM ester primarily undergoes hydrolysis reactions in biological systems. The AM ester is cleaved by cytosolic esterases to release Zinquin, which then binds to zinc ions. This binding results in a fluorescent signal that can be detected using various imaging techniques .

Common Reagents and Conditions

The hydrolysis of this compound requires the presence of cytosolic esterases, which are naturally occurring enzymes in living cells. The reaction conditions typically involve physiological pH and temperature, making it suitable for in vivo applications .

Major Products Formed

The major product formed from the hydrolysis of this compound is Zinquin, which fluoresces upon binding with zinc ions. This fluorescence is used to detect and quantify zinc ions in biological samples .

科学研究应用

Key Applications

-

Zinc Detection in Cells

- Fluorescence Imaging : Zinquin AM ester is primarily used for real-time imaging of Zn²⁺ within live cells. It provides a non-invasive method to visualize zinc dynamics in various cellular contexts, including neuronal signaling and metabolic processes .

- Cell Culture Studies : The probe can be loaded into cells via incubation in a culture medium containing this compound. This method allows researchers to study zinc's role in cellular functions such as apoptosis, autophagy, and cell cycle regulation .

-

Neuroscience Research

- Zinc as a Neurotransmitter : Zinc plays a crucial role in neurotransmission and synaptic plasticity. This compound has been employed to investigate zinc's involvement in neurological disorders such as Alzheimer's disease and epilepsy by monitoring changes in intracellular zinc levels during disease progression .

- Synaptic Function Studies : Research has utilized Zinquin to assess how amyloid beta proteins affect zinc sequestration in synaptic platforms, providing insights into the molecular mechanisms underlying synaptic dysfunction in neurodegenerative diseases .

-

Toxicology and Environmental Studies

- Metal Ion Transport Studies : The probe is beneficial for studying metal ion transport through cellular membranes, particularly in toxicological assessments where zinc's role as a signaling molecule or its toxic effects need to be evaluated .

- Ecological Impact Assessments : this compound can be applied in ecological studies to monitor zinc levels in various organisms, contributing to understanding environmental impacts on biological systems .

Case Studies

作用机制

Zinquin AM ester is retained in living cells because the AM ester is cleaved by cytosolic esterases to give Zinquin, which carries a negative charge, preventing its efflux across the plasma membrane. Zinquin then binds to zinc ions, resulting in a fluorescent signal that can be detected using various imaging techniques . This mechanism allows for the precise detection and quantification of zinc ions in living cells.

相似化合物的比较

Chemical and Functional Properties

Sensitivity and Specificity

- It also binds Cd²⁺, though intracellular cadmium levels are typically negligible .

- FluoZin-3 AM : Exhibits higher specificity for free Zn²⁺ due to its lower dissociation constant (Kd ~15 nM), making it ideal for quantifying dynamic zinc fluxes, such as "zinc sparks" during mammalian egg fertilization .

- Newport Green DCF : Less sensitive than FluoZin-3, with broader interference from divalent cations like Cu²⁺ .

- TSQ : A structural analog of Zinquin with weaker fluorescence intensity but high selectivity for Zn²⁺ in histological staining .

生物活性

Zinquin AM ester is a cell-permeable fluorescent probe specifically designed for detecting zinc ions (Zn²⁺) in biological systems. This compound, an acetoxymethyl (AM) ester derivative of Zinquin, has garnered attention due to its significant biological activity, particularly in the realm of cellular signaling, neurobiology, and toxicology.

This compound possesses the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₇S |

| Molecular Weight | 458.48 g/mol |

| Excitation Wavelength | 355 nm |

| Emission Wavelength | 491 nm |

Upon entering the cell, this compound is hydrolyzed by cytosolic esterases to release the free acid form of Zinquin. This reaction is critical as it prevents the compound from exiting the cell, thus allowing for effective monitoring of intracellular zinc levels. The binding of Zn²⁺ to Zinquin leads to enhanced fluorescence, enabling researchers to visualize and quantify zinc concentrations dynamically within cells .

Biological Applications

This compound has been widely utilized in various research applications due to its ability to detect micromolar concentrations of Zn²⁺. Its applications include:

- Cellular Signaling : Zinc plays a crucial role in various signaling pathways. This compound enables researchers to study these dynamics in live cells.

- Neurobiology : In studies related to neuronal activity and apoptosis, zinc's role is significant, making this compound a valuable tool for monitoring zinc levels in neural tissues.

- Toxicology : The probe helps in understanding zinc's involvement in cellular responses to toxic substances .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in different biological contexts:

-

Zinc Dynamics in Neurons :

- A study utilized this compound to visualize intracellular zinc levels in neuronal cells, revealing that fluctuations in zinc concentration correlate with neuronal signaling events. The fluorescence intensity was shown to increase significantly upon zinc binding, providing insights into the role of zinc in synaptic transmission .

- Detection of Labile Zinc Pools :

-

Fluorescence Characterization :

- A comprehensive study characterized the fluorescence emission signals from various zinc dyes, including this compound. It was found that Zinquin exhibited a strong affinity for Zn²⁺ ions, with dissociation constants (Kd) reported at approximately 370 ± 60 nM and 85 ± 16 nM for different complexes formed with Zn²⁺ .

Comparative Analysis with Other Zinc Probes

The following table summarizes the characteristics of this compound compared to other commonly used zinc indicators:

| Probe Name | Selectivity for Zn²⁺ | Excitation/Emission (nm) | Application Areas |

|---|---|---|---|

| This compound | High | 355/491 | Neurobiology, Toxicology |

| FluoZin™-3 AM | Moderate | 490/515 | General Zinc Imaging |

| Newport Green™ DCF | Low | 490/525 | General Metal Ion Detection |

常见问题

Q. What is the standard protocol for loading Zinquin AM ester into live cells for zinc detection?

this compound is typically loaded into cells using a culture medium containing 5–40 µM of the probe in PBS (with Ca²⁺/Mg²⁺) or cell-specific media. Cells are incubated for 15–30 minutes at 37°C, followed by washing to remove extracellular dye. Optimization of concentration, incubation time, and temperature is required based on cell type and experimental goals. Fluorescence is measured via microscopy, FACS, or spectrophotometry at Ex/Em 368/490 nm .

Q. How does intracellular esterase activity influence this compound’s functionality?

Intracellular esterases cleave the lipophilic AM ester group, converting the probe into a negatively charged form (zinquin), which is retained within cells. This enzymatic activation is critical for trapping the probe and ensuring accurate zinc quantification. Researchers must verify esterase activity in their cell model, as low activity (e.g., in fixed cells) may require alternative loading methods .

Q. What are the spectral properties of this compound, and how should microscopy settings be optimized?

this compound exhibits excitation/emission maxima at 368/490 nm. To minimize photobleaching, use UV-compatible optics and short exposure times. Calibration with zinc-free and zinc-saturated controls is recommended to establish dynamic range. Avoid overlapping fluorophores in the blue spectrum (e.g., DAPI) to reduce cross-talk .

Advanced Research Questions

Q. How can researchers optimize this compound loading conditions for divergent cell types (e.g., neurons vs. epithelial cells)?

Optimization involves systematic testing of:

- Concentration : Start with 10 µM for sensitive cells (e.g., neurons) and increase to 25–40 µM for robust lines (e.g., HEK293).

- Incubation time : Extend to 45 minutes for cells with low esterase activity.

- Solvent compatibility : Use DMSO for solubility but limit final concentration to <0.1% to avoid cytotoxicity. Validate via viability assays (e.g., MTT) and zinc chelator controls (e.g., TPEN) .

Q. What methodological considerations are critical when comparing zinc levels across experimental models (e.g., apoptosis vs. homeostasis)?

- Calibration : Normalize fluorescence intensity to total protein content or cell count.

- Dynamic range : Account for pH variations, as zinquin’s fluorescence is pH-sensitive below 7.0.

- Interference controls : Use competing probes (e.g., FluoZin-3) or siRNA knockdown of zinc transporters to validate specificity.

- Temporal resolution : Time-lapse imaging may require lower probe concentrations to avoid quenching .

Q. How should contradictory results in zinc quantification (e.g., high fluorescence in low-zinc conditions) be analyzed?

Contradictions may arise from:

- Artifacts : Autofluorescence in certain cell types (e.g., macrophages) or residual extracellular dye. Confirm via wash steps and TPEN quenching.

- Probe saturation : Use lower concentrations (≤10 µM) to avoid exceeding zinc-binding capacity.

- Alternative zinc pools : Distinguish free vs. protein-bound zinc via parallel assays (e.g., Zinpyr-1 for labile zinc). Statistical tools like Bland-Altman plots can assess agreement between methods .

Q. What structural features of this compound differentiate it from other zinc probes (e.g., TSQ or FluoZin-3)?

Zinquin’s quinoline scaffold provides high selectivity for Zn²⁺ over Ca²⁺ or Mg²⁺, but it has lower brightness compared to TSQ. Unlike FluoZin-3 (ratiometric), Zinquin is intensity-based, requiring careful normalization. Ethyl ester derivatives (vs. AM esters) may exhibit slower hydrolysis kinetics, affecting temporal resolution .

Methodological Best Practices

- Reproducibility : Document loading protocols, including solvent batches and incubation conditions, using templates aligned with MIQE guidelines .

- Data validation : Include positive/negative controls (e.g., zinc ionophores/chelators) in all experiments. Raw data and analysis code should be archived for peer review .

- Safety : Handle this compound with PPE (gloves, goggles) due to potential hepatotoxicity and CNS effects. Dispose of waste per institutional hazardous material protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。